molecular formula C20H16ClF3N4O4S2 B2433816 N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 392299-26-2

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No. B2433816
CAS RN: 392299-26-2
M. Wt: 532.94
InChI Key: FEIHEKJHACHVHI-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural motifs that are common in organic chemistry and medicinal chemistry. These include a thiadiazole ring, an amide group, a trifluoromethyl group, and methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to modulate the physical-chemical properties of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could influence the compound’s polarity and solubility .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines (TFMPs) and their derivatives play a crucial role in the agrochemical industry. Specifically, they are employed for crop protection. One notable example is “fluazifop-butyl,” which was the first TFMP derivative introduced to the agrochemical market. Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds help protect crops from pests, and their unique properties stem from the combination of the fluorine atom and the pyridine moiety .

a. Inhibitors and Modulators: The inclusion of a trifluoromethyl group in certain positions of phenolic rings enhances the potency of compounds. For instance, SAR studies have shown that adding a -CF3 group in the para-position of the phenolic ring increases the inhibition of 5-hydroxytryptamine (5-HT) uptake by sixfold compared to non-fluorinated analogs .

b. Intermediate Synthesis: 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) serves as a chemical intermediate for synthesizing various crop-protection products. Its synthesis methods have been well-documented .

c. Clinical Trials: Multiple pharmaceutical candidates containing the TFMP moiety are currently undergoing clinical trials. These compounds hold promise for novel therapeutic applications .

Other Applications

While agrochemicals and pharmaceuticals dominate, TFMP derivatives may also find use in other fields. Further research may uncover additional applications in the future.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Without more information, it’s difficult to predict .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a medicinal compound, further studies would likely include in vitro and in vivo testing to evaluate its efficacy and safety .

properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N4O4S2/c1-31-12-5-10(6-13(8-12)32-2)17(30)26-18-27-28-19(34-18)33-9-16(29)25-15-7-11(20(22,23)24)3-4-14(15)21/h3-8H,9H2,1-2H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIHEKJHACHVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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